molecular formula C8H9BrO2S B1625913 Benzene, [(2-bromoethyl)sulfonyl]- CAS No. 38798-68-4

Benzene, [(2-bromoethyl)sulfonyl]-

Cat. No.: B1625913
CAS No.: 38798-68-4
M. Wt: 249.13 g/mol
InChI Key: TXCUMOWGVFRXPD-UHFFFAOYSA-N
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Description

Benzene, [(2-bromoethyl)sulfonyl]- is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromoethyl group and a sulfonyl group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-bromoethyl)sulfonyl]- typically involves the reaction of benzene with 2-bromoethanol and sulfur trioxide or chlorosulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

In industrial settings, the production of Benzene, [(2-bromoethyl)sulfonyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-bromoethyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(2-bromoethyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(2-bromoethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [(2-bromoethyl)sulfonyl]- is unique due to the presence of both a bromoethyl and a sulfonyl group, which confer distinct reactivity and potential for diverse applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

2-bromoethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCUMOWGVFRXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501105
Record name (2-Bromoethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38798-68-4
Record name (2-Bromoethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (2-bromo-ethylsulfanyl)-benzene (273 mg, 1.26 mmol) and 3-chlorobenzenecarboperoxoic acid (650 mg, 3.77 mmol) in methylene chloride (5 mL) were stirred at room temperature for 16 h. A saturated sodium sulfite solution was added and the mixture was extracted with methylene chloride. The organic layers were washed by saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated in vacuo to provide (2-bromo-ethanesulfonyl)-benzene (0.24 g, 76%).
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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